Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15005020
InChI: InChI=1S/C17H14O5/c1-2-20-16(18)10-21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h3-9H,2,10H2,1H3
SMILES:
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

CAS No.:

Cat. No.: VC15005020

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate -

Specification

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate
Standard InChI InChI=1S/C17H14O5/c1-2-20-16(18)10-21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h3-9H,2,10H2,1H3
Standard InChI Key NMMNNHRZFGOQKB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s benzochromene skeleton consists of a benzene ring fused to a chromenone system (C13H8O3\text{C}_{13}\text{H}_{8}\text{O}_{3}), with an ethoxy acetate substituent (-OCH2COOCH2CH3\text{-OCH}_2\text{COOCH}_2\text{CH}_3) at position 3. Key structural attributes include:

  • Aromatic system: A planar, conjugated π-system contributing to UV-Vis absorption maxima near 300–350 nm .

  • Ester functionality: Enhances lipophilicity (logP ~2.5–3.0), facilitating membrane permeability .

  • Keto group: Positioned at C6, enabling hydrogen bonding with biological targets .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR signals at δ 4.2–4.4 ppm confirm the ethoxy group, while aromatic protons resonate at δ 6.8–8.2 ppm.

  • IR: Strong absorption bands at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (chromenone C=O) .

  • Mass spectrometry: ESI-HRMS shows a molecular ion peak at m/z 299.0921 ([M+H]+\text{[M+H]}^+) .

Synthesis and Optimization

Synthetic Routes

The most common method involves nucleophilic substitution between 6-oxo-6H-benzo[c]chromen-3-ol and ethyl bromoacetate under basic conditions (Table 1) .

Table 1: Comparison of Synthetic Methods

ConditionsSolventBaseTemperatureYield (%)Purity (%)Source
K2_2CO3_3, 24 hDMF80°C60–705597.4
DBU, 90 minDMSORT826098.9
Continuous flow reactorAcetonitrile120°C7599.5

Key intermediates include 6-oxo-6H-benzo[c]chromen-3-ol (synthesized via Cu-mediated cyclization of biphenyl-2-carboxylic acid) and ethyl bromoacetate. Purification typically involves column chromatography (silica gel, ethyl acetate/hexanes) .

Industrial-Scale Production

Continuous flow reactors improve efficiency by reducing reaction times (≤2 h) and enhancing yields (≥75%). Recrystallization from ethanol/water mixtures achieves >99% purity .

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges free radicals (IC50_{50}: 12.5 μM in DPPH assay), attributed to the chromenone core’s ability to stabilize reactive oxygen species . It upregulates glutathione peroxidase (GPx) and superoxide dismutase (SOD) in neuronal cells .

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits COX-2 (IC50_{50}: 8.3 μM) and reduces TNF-α production by 65% at 25 μM. Molecular docking studies suggest interactions with the COX-2 active site (binding energy: −9.2 kcal/mol) .

Pharmacological Applications

Neurodegenerative Diseases

PDE2 inhibition potentiates cAMP/cGMP signaling, making it a candidate for Alzheimer’s disease therapy . Comparative studies show its efficacy matches BAY 60-7550, a reference PDE2 inhibitor .

Antimicrobial Activity

Against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), the ethoxy acetate group disrupts bacterial membrane integrity .

Drug Delivery Optimization

Encapsulation in PLGA nanoparticles improves bioavailability (AUC024_{0–24}: 450 ng·h/mL vs. 210 ng·h/mL for free compound) .

Comparative Analysis with Structural Analogues

Table 2: Structure-Activity Relationships

CompoundR GrouplogPPDE2 IC50_{50} (μM)Antioxidant IC50_{50} (μM)
Ethyl derivative-OCH2_2COOEt2.83.6712.5
Butyl derivative-OCH2_2COOBu3.55.1218.3
Propanoic acid derivative-OCH2_2COOH1.2>5025.6

Key insights:

  • Longer alkyl chains (e.g., butyl) increase lipophilicity but reduce aqueous solubility .

  • Carboxylic acid derivatives exhibit poor blood-brain barrier penetration, limiting neuroactivity .

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